6-amino-2,4-dimethylpyridine-3-carboxylic acid
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Overview
Description
6-amino-2,4-dimethylpyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with amino, methyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,4-dimethylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dimethylpyridine, followed by reduction to introduce the amino group. The carboxylic acid group can be introduced through carboxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and scalability. The choice of raw materials, reaction conditions, and purification techniques are critical to the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-2,4-dimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.
Scientific Research Applications
6-amino-2,4-dimethylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-amino-2,4-dimethylpyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylpyridine: Lacks the amino and carboxylic acid groups, making it less versatile in chemical reactions.
6-amino-2-methylpyridine-3-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3-amino-2,4-dimethylpyridine:
Uniqueness
6-amino-2,4-dimethylpyridine-3-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1934814-13-7 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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